molecular formula C17H19Cl2N3OS2 B2881194 N-(3,4-dichlorophenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide CAS No. 1421515-96-9

N-(3,4-dichlorophenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide

Cat. No.: B2881194
CAS No.: 1421515-96-9
M. Wt: 416.38
InChI Key: RNXHDZWPDQKMBD-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide is a synthetic small molecule with a molecular formula of C17H19Cl2N3OS2 and a molecular weight of 416.4 g/mol . Its structure integrates several pharmacologically significant motifs, including a 3,4-dichlorophenyl group, a piperidine carboxamide, and a 4-methylthiazole ring linked via a thioether bridge. This combination suggests potential for diverse research applications, though specific biological data for this compound is not yet reported in the public domain. The compound's core architecture provides a basis for investigation in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure in drug discovery and is present in several clinically approved therapeutics, such as the anticancer agents Dasatinib and Alpelisib, due to its ability to interact with various enzymatic targets . Furthermore, molecules featuring dichlorophenyl and piperidine subunits have been explored as potent antagonists for various protein receptors in pharmacological research . Researchers may find this compound valuable as a building block for synthesizing more complex molecules or as a candidate for high-throughput screening against novel biological targets in oncology, infectious disease, or CNS disorders. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3OS2/c1-11-9-24-17(20-11)25-10-12-4-6-22(7-5-12)16(23)21-13-2-3-14(18)15(19)8-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXHDZWPDQKMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dichloroaniline, 4-methylthiazole, and piperidine.

    Step-by-Step Synthesis:

    Reaction Conditions: Typical conditions include the use of solvents like dichloromethane or ethanol, catalysts such as triethylamine, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the piperidine ring.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dichlorophenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, enabling comparisons based on synthesis, physicochemical properties, and hypothesized mechanisms. Key analogues include:

Compound Core Structure Key Substituents Synthesis Yield Reported Applications Evidence Source
N-(3,4-dichlorophenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide Piperidine carboxamide 3,4-Dichlorophenyl; 4-methylthiazole-thiomethyl Not reported Hypothesized enzyme inhibition N/A
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) Pyrrolidinylethylamine 3,4-Dichlorophenethyl; pyrrolidine Not reported Sigma-1 receptor ligand
Compound 9 (N-(3,4-dichlorophenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide) Piperidine carboxamide 3,4-Dichlorophenyl; benzimidazol-2-one 87% Potential kinase or protease inhibition
6b (5-(((4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)pyrimidin-2-yl)thio)methyl)-3-(3,4-dimethoxyphenyl)isoxazole) Isoxazole-pyrimidine 2,3-Dichlorophenylpiperazine; 3,4-dimethoxyphenyl 40% Antimicrobial/anticancer screening
21a (N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide) Propanamide 3,4-Methylenedioxybenzyl; 2,4-dichlorophenylsulfonyl Not reported Pseudomonas inhibitors

Key Observations

Structural Diversity in Dichlorophenyl Derivatives: The 3,4-dichlorophenyl group is a common motif across analogues (e.g., BD 1008, Compound 9), enhancing hydrophobic interactions with target proteins .

Synthetic Efficiency :

  • Compound 9 (87% yield) demonstrates high efficiency via urea coupling, whereas analogues like 6b (40% yield) require multi-step Suzuki couplings or oxidations, highlighting the impact of reaction pathways on scalability .

Biological Hypotheses :

  • Thiazole vs. Benzimidazolone : The thiazole-thioether in the target compound may confer stronger π-stacking or hydrogen-bonding capacity compared to the benzimidazolone in Compound 9, which is often associated with kinase inhibition .
  • Sulfur-Containing Moieties : The thiomethyl group in the target compound and sulfonyl groups in 21a suggest divergent mechanisms—sulfonyl groups are common in enzyme inhibitors (e.g., sulfonamides), while thioethers may modulate redox activity .

Physicochemical Properties :

  • Melting points for isoxazole derivatives (e.g., 6b : 126–128°C) and benzimidazolones (Compound 9) suggest crystalline stability, whereas the target compound’s melting point remains uncharacterized but likely influenced by its flexible thioether linker .

Biological Activity

N-(3,4-Dichlorophenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18Cl2N2SC_{17}H_{18}Cl_2N_2S with a molecular weight of 367.36 g/mol. The structure includes a piperidine ring substituted with a thiazole moiety and a dichlorophenyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key metrics in evaluating antimicrobial efficacy.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)MBC (μg/mL)Target Pathogen
Compound A0.220.25Staphylococcus aureus
Compound B0.300.35Escherichia coli
This compoundTBDTBDTBD

Note: Specific values for this compound are currently under investigation.

Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of the thiazole and dichlorophenyl groups, which have been associated with cytotoxic effects against various cancer cell lines. A study on similar thiazole derivatives demonstrated significant antiproliferative activity against HT29 colon cancer cells.

Case Study: Antiproliferative Effects
In a recent study, derivatives similar to this compound were tested against several cancer cell lines:

  • Cell Lines Tested :
    • HT29 (Colon Cancer)
    • Jurkat (T-cell Leukemia)
    • J774A.1 (Macrophage)
  • Findings :
    • Compound X (structurally similar to our target compound) showed IC50 values of 23.30 ± 0.35 μM against HT29 cells, indicating strong antiproliferative activity.
    • The presence of electron-withdrawing groups like Cl in the phenyl ring was noted as essential for enhancing cytotoxicity.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have shown to interfere with DNA replication in bacterial cells.
  • Induction of Apoptosis : Thiazole derivatives can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

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